molecular formula C18H13FN4OS B5084686 N-1H-benzimidazol-2-yl-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide

N-1H-benzimidazol-2-yl-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide

Cat. No. B5084686
M. Wt: 352.4 g/mol
InChI Key: SJPBJBJMIALYAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1H-benzimidazol-2-yl-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide, commonly known as BF-168, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

BF-168 exerts its therapeutic effects by targeting specific molecular pathways in cells. In cancer cells, BF-168 inhibits the activity of the protein kinase CK2, which is involved in cell proliferation and survival. In inflammatory cells, BF-168 inhibits the activation of NF-κB by blocking the activity of the protein IKKβ, which is involved in the signaling cascade leading to NF-κB activation. In neurological cells, BF-168 reduces neuroinflammation by inhibiting the activity of the protein COX-2, which is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
BF-168 has been shown to have various biochemical and physiological effects in cells. In cancer cells, BF-168 induces cell cycle arrest and apoptosis, leading to reduced cell proliferation and survival. In inflammatory cells, BF-168 reduces the production of inflammatory cytokines, leading to reduced inflammation. In neurological cells, BF-168 reduces neuroinflammation and improves cognitive function, potentially through the modulation of synaptic plasticity and neurotrophic factors.

Advantages and Limitations for Lab Experiments

BF-168 has several advantages for lab experiments, including its high potency and selectivity for specific molecular targets. However, BF-168 also has limitations, including its poor solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

BF-168 has several potential future directions for research, including its use as a therapeutic agent in cancer, inflammation, and neurological disorders. Additionally, BF-168 could be used as a tool compound for studying specific molecular pathways in cells. Further research is needed to optimize the synthesis and formulation of BF-168, as well as to investigate its potential clinical applications.

Synthesis Methods

BF-168 can be synthesized through a multi-step process involving the reaction of 2-chloro-1,3-thiazole with 2-fluoroaniline, followed by the reaction of the resulting intermediate with 2-aminobenzimidazole and acetic anhydride. The final product is obtained through purification and isolation processes.

Scientific Research Applications

BF-168 has been studied for its potential therapeutic effects in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, BF-168 has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In inflammation research, BF-168 has been found to reduce inflammation by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of inflammatory genes. In neurological disorder research, BF-168 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4OS/c19-13-6-2-1-5-12(13)17-20-11(10-25-17)9-16(24)23-18-21-14-7-3-4-8-15(14)22-18/h1-8,10H,9H2,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPBJBJMIALYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-benzimidazol-2-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide

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